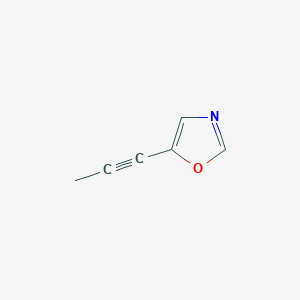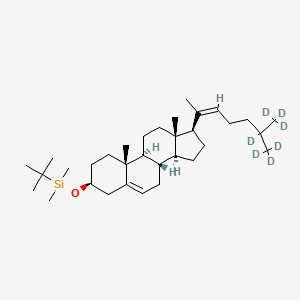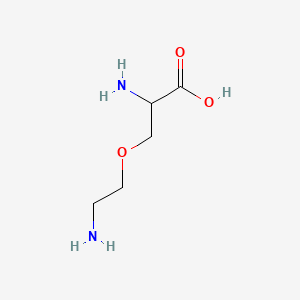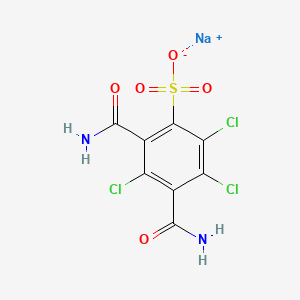
sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate is a chemical compound with the molecular formula C8H4Cl3N2O5SNa It is a derivative of benzenesulfonic acid and is characterized by the presence of three chlorine atoms and two carbamoyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate typically involves the sulfonation of 2,4,5-trichlorobenzene followed by the introduction of carbamoyl groups. The process begins with the dissolution of 2,4,5-trichlorobenzene in carbon disulfide, followed by the addition of concentrated sulfuric acid to achieve sulfonation. The resulting product is then treated with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to meet industrial standards.
化学反応の分析
Types of Reactions
Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
科学的研究の応用
Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. The carbamoyl groups may also play a role in binding to biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial activity .
類似化合物との比較
Similar Compounds
Chlorothalonil metabolite R471811 sodium: A related compound with similar structural features and applications in pesticide research.
2,4,5-Trichlorobenzenesulfonic acid sodium salt: Another similar compound used in chemical synthesis and industrial applications.
Uniqueness
Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H4Cl3N2NaO5S |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate |
InChI |
InChI=1S/C8H5Cl3N2O5S.Na/c9-3-1(7(12)14)4(10)5(11)6(19(16,17)18)2(3)8(13)15;/h(H2,12,14)(H2,13,15)(H,16,17,18);/q;+1/p-1 |
InChIキー |
WRVGRVNKPDJPKG-UHFFFAOYSA-M |
正規SMILES |
C1(=C(C(=C(C(=C1Cl)C(=O)N)Cl)Cl)S(=O)(=O)[O-])C(=O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)


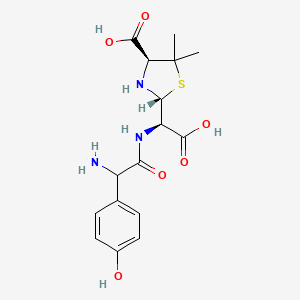
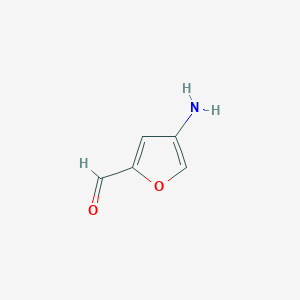

![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)

